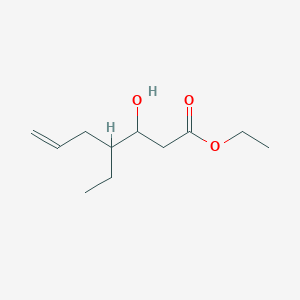

Ethyl 4-ethyl-3-hydroxyhept-6-enoate

CAS No.:

Cat. No.: VC13965760

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O3 |

|---|---|

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | ethyl 4-ethyl-3-hydroxyhept-6-enoate |

| Standard InChI | InChI=1S/C11H20O3/c1-4-7-9(5-2)10(12)8-11(13)14-6-3/h4,9-10,12H,1,5-8H2,2-3H3 |

| Standard InChI Key | XYBOFXPIMAGSTL-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC=C)C(CC(=O)OCC)O |

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

Ethyl 4-ethyl-3-hydroxyhept-6-enoate features a hept-6-enoate backbone substituted with an ethyl group at the fourth carbon and a hydroxyl group at the third carbon. The ester functional group is located at the terminal position, forming an ethyl ester. The alkene moiety at the sixth position introduces geometric isomerism, though the specific stereochemistry (E/Z) remains unspecified in available literature .

The compound’s exact mass, calculated as 200.141251 g/mol, aligns with its molecular formula . Its refractive index () and vapor pressure ( at ) further characterize its optical and volatility profiles, respectively .

Physicochemical Properties

Thermal Stability

The compound’s boiling point () and flash point () suggest moderate thermal stability, making it suitable for reactions requiring elevated temperatures . Its low vapor pressure minimizes evaporation risks under standard laboratory conditions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 200.275 g/mol |

| Density | |

| Boiling Point | |

| Flash Point | |

| LogP | 2.13 |

| Refractive Index | 1.453 |

Solubility and Partitioning

With a LogP of 2.13, ethyl 4-ethyl-3-hydroxyhept-6-enoate exhibits moderate lipophilicity, favoring organic solvents like ethyl acetate or dichloromethane over water . This property aligns with its ester functionality, which typically reduces aqueous solubility.

Synthetic Routes and Methodologies

Esterification Strategies

The compound’s synthesis likely involves esterification of 4-ethyl-3-hydroxyhept-6-enoic acid with ethanol under acidic or enzymatic catalysis. A two-step approach could include:

-

Hydroxy Acid Preparation: Oxidation or hydroxylation of a precursor alkene to introduce the hydroxyl group.

-

Ester Formation: Reaction with ethanol using agents like DCC (dicyclohexylcarbodiimide) or via Fischer esterification .

Copper-Catalyzed Functionalization

Recent advances in copper-catalyzed borylative cyclization, as demonstrated in analogous ethyl esters, suggest potential pathways for introducing boronate groups or modifying the alkene moiety . For example, methods involving CuCl, dppe (1,2-bis(diphenylphosphino)ethane), and KOtBu in anhydrous DMF could be adapted to functionalize the unsaturated bond .

Applications in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The hydroxyl and ester groups make this compound a candidate for prodrug formulations or as a chiral building block. Similar esters have been utilized in synthesizing anti-inflammatory agents and protease inhibitors .

Polymer Chemistry

The alkene group offers a site for radical or ionic polymerization, potentially yielding functionalized polyesters with tailored thermal properties. Cross-linking via the hydroxyl group could enhance material durability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume